molecular formula C7H12O3 B8787299 1,3-Dioxolane-2-propanal, 2-methyl- CAS No. 24108-29-0

1,3-Dioxolane-2-propanal, 2-methyl-

Cat. No.: B8787299
CAS No.: 24108-29-0
M. Wt: 144.17 g/mol
InChI Key: OGTSPQXEOKPHMW-UHFFFAOYSA-N
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Description

1,3-Dioxolane-2-propanal, 2-methyl- (CAS: 24108-29-0) is a cyclic acetal derivative with the molecular formula C₇H₁₂O₃ and a molecular weight of 144 g/mol . Its structure comprises a 1,3-dioxolane ring fused to a propanal (aldehyde) moiety, with a methyl group substituting at the 2-position of the dioxolane ring. This compound is of interest in organic synthesis due to its reactive aldehyde group, which participates in condensation and nucleophilic addition reactions. The U.S. National Bureau of Standards (NBS) has cataloged its mass spectral data, aiding in analytical identification .

Properties

CAS No.

24108-29-0

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

3-(2-methyl-1,3-dioxolan-2-yl)propanal

InChI

InChI=1S/C7H12O3/c1-7(3-2-4-8)9-5-6-10-7/h4H,2-3,5-6H2,1H3

InChI Key

OGTSPQXEOKPHMW-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)CCC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the 1,3-dioxolane core but differ in functional groups, substituents, and applications:

1,3-Dioxolane-2-propanoic acid, 2-methyl- (CAS: 4388-57-2)

  • Molecular Formula : C₇H₁₂O₄
  • Molecular Weight : 160.17 g/mol
  • Applications: Likely used as an intermediate in pharmaceuticals or agrochemicals, given its structural similarity to levulinic acid derivatives .
  • Structural Insight : The InChI code (1S/C7H12O4/c1-7(3-2-6(8)9)10-4-5-11-7/h2-5H2,1H3,(H,8,9)) confirms the presence of a carboxyl group .

1,3-Dioxolane, 2-[(6-methoxy-2-naphthalenyl)methyl] (CAS: 882405-80-3)

  • Key Differences: Substituted with a 6-methoxy-2-naphthalenylmethyl group, introducing aromaticity and bulk. Applications: Potential use in materials science or as a building block for polycyclic pharmaceuticals due to its extended π-system .

Ethyl 3-[4-(methoxymethyl)-2-methyl-1,3-dioxolan-2-yl]propanoate (PubChem ID: 245458)

  • Key Differences :
    • Contains an ester group (-COOEt) and a methoxymethyl substituent on the dioxolane ring.
    • Enhanced lipophilicity compared to the aldehyde or acid derivatives, making it suitable for prodrug formulations or hydrophobic matrices .

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group(s) Key Substituents
1,3-Dioxolane-2-propanal, 2-methyl- 24108-29-0 C₇H₁₂O₃ 144 Aldehyde (-CHO) Methyl (2-position)
1,3-Dioxolane-2-propanoic acid, 2-methyl- 4388-57-2 C₇H₁₂O₄ 160.17 Carboxylic acid (-COOH) Methyl (2-position)
1,3-Dioxolane, 2-[(6-methoxy-2-naphthalenyl)methyl] 882405-80-3 C₁₆H₁₆O₃ 256.30 Methoxy (-OCH₃) Naphthalenylmethyl
Ethyl 3-[4-(methoxymethyl)-2-methyl-1,3-dioxolan-2-yl]propanoate N/A C₁₁H₂₀O₅ 232.27 Ester (-COOEt), Methoxymethyl Methoxymethyl (4-position), Methyl (2-position)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for 2-methyl-1,3-dioxolane-2-propanal?

  • Methodological Answer :

  • Synthesis :
  • Acetal Formation : React 2-methylpropanal with 1,2-ethanediol under acid catalysis (e.g., p-toluenesulfonic acid) in anhydrous conditions. Use Dean-Stark apparatus to remove water and drive the reaction to completion .
  • Purification : Distill under reduced pressure (boiling point ~150–160°C) and confirm purity via thin-layer chromatography (TLC).
  • Characterization :
  • NMR :
  • ¹H NMR : Aldehyde proton (δ 9.5–10.0 ppm), dioxolane ring protons (δ 4.0–4.5 ppm), and methyl groups (δ 1.2–1.5 ppm).
  • ¹³C NMR : Carbonyl carbon (δ 190–200 ppm), acetal carbons (δ 90–100 ppm).
  • IR : C=O stretch (~1720 cm⁻¹), C-O-C stretches (~1100–1250 cm⁻¹).
  • GC-MS : Molecular ion peak at m/z 192.21 (C₁₁H₁₂O₃) .

Q. What are the standard reaction conditions for oxidizing or reducing 2-methyl-1,3-dioxolane-2-propanal?

  • Methodological Answer :

  • Oxidation :
  • Use KMnO₄ in acidic conditions (H₂SO₄/H₂O) to convert the aldehyde group to a carboxylic acid. Monitor reaction progress via TLC.
  • Alternative: Swern oxidation (oxalyl chloride/DMSO) for milder conditions .
  • Reduction :
  • Employ NaBH₄ in ethanol to reduce the aldehyde to a primary alcohol. Quench with aqueous HCl and extract with dichloromethane.
  • Advanced: Catalytic hydrogenation (H₂/Pd-C) for selective reduction .

Advanced Research Questions

Q. How can computational chemistry predict the stability and reactivity of 2-methyl-1,3-dioxolane-2-propanal in aqueous environments?

  • Methodological Answer :

  • DFT Calculations :
  • Optimize geometry using B3LYP/6-31G(d) basis set. Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Simulate hydrolysis pathways under varying pH to predict acetal stability. Compare with experimental kinetic data .
  • Solvent Effects :
  • Use COSMO-RS models to evaluate solubility in polar vs. non-polar solvents. Correlate with experimental extraction yields (e.g., plant-derived isolation in ) .

Q. What experimental strategies resolve contradictions in reported bioactivity data for 2-methyl-1,3-dioxolane-2-propanal?

  • Methodological Answer :

  • Bioactivity Replication :
  • Isolate the compound from Phytolacca icosandra (see ) via hexane extraction and column chromatography (silica gel, ethyl acetate/hexane eluent).
  • Test antimicrobial activity using standardized disc diffusion assays (e.g., E. coli ATCC 25922) at 75 µg/mL. Compare inhibition zones (10 mm for E. coli vs. 5 mm for S. aureus) .
  • Structure-Activity Relationship (SAR) :
  • Synthesize derivatives (e.g., methyl ester, hydroxylated analogs) and assess bioactivity changes. Use ANOVA to determine statistical significance .

Q. How does 2-methyl-1,3-dioxolane-2-propanal function as a protecting group in complex organic syntheses?

  • Methodological Answer :

  • Aldehyde Protection :
  • React with diols to form acetals, shielding the aldehyde during Grignard or organometallic reactions (e.g., ).
  • Deprotect using aqueous HCl (1M) at 60°C for 2 hours .
  • Case Study :
  • In peptide synthesis, protect cysteine residues during oxidation steps. Monitor deprotection via LC-MS .

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